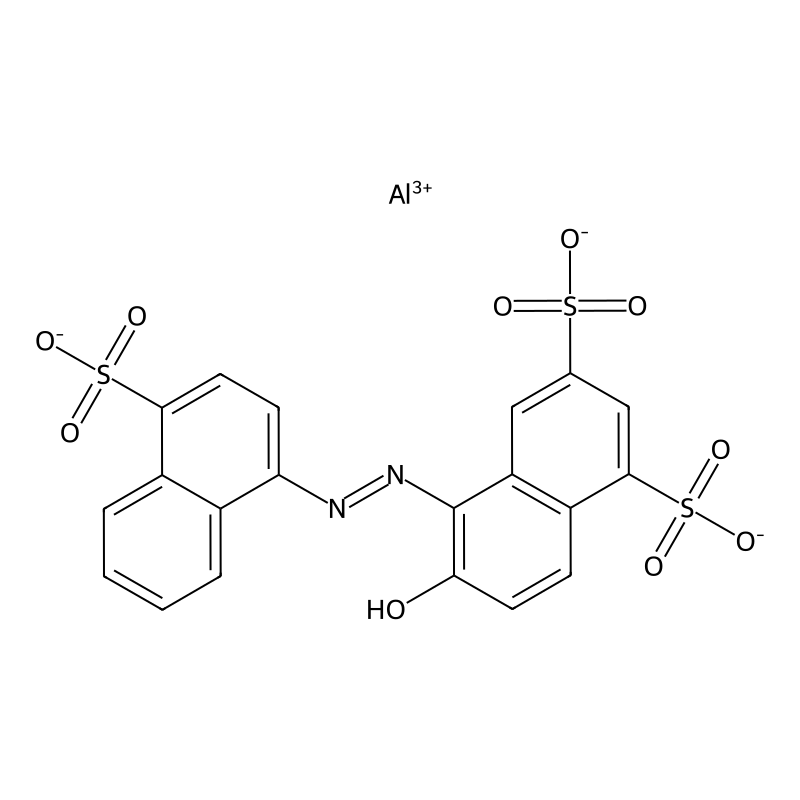Einecs 240-008-3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Disclaimer
I am not able to provide medical advice. Please consult with a qualified healthcare professional for any questions or concerns you may have regarding the use of Einecs 240-008-3 for any medical purpose.
Einecs 240-008-3, also known as silicon dioxide (SiO2), is a chemical compound commonly found in nature as sand, quartz, and cristobalite. It has various applications in scientific research due to its unique properties:
Biocompatibility and Drug Delivery
Due to its biocompatible nature, silicon dioxide is widely used in various biomedical applications, including drug delivery systems. Researchers have explored its potential for encapsulating and delivering drugs, genes, and other therapeutic agents []. Studies suggest that silicon dioxide nanoparticles can be engineered to target specific tissues and release their cargo in a controlled manner, offering promising avenues for targeted drug delivery [].
Biosensing and Diagnostics
Silicon dioxide plays a crucial role in the development of biosensors, which are devices designed to detect specific biological molecules. Its surface properties allow for the immobilization of biorecognition elements, such as antibodies or enzymes, enabling the specific capture and detection of target molecules. This technology has applications in various fields, including disease diagnosis, environmental monitoring, and food safety testing.
Material Science and Nanotechnology
Silicon dioxide is a fundamental material in the field of nanotechnology due to its unique properties at the nanoscale. Researchers have explored its use in the development of various nanomaterials, including nanoparticles, nanotubes, and nanowires []. These nanomaterials have diverse applications in various fields, such as electronics, catalysis, and energy storage.
Environmental Research
Silicon dioxide is a major component of natural materials like sand and soil, and its presence is often used as an indicator of environmental health. Researchers study the levels and distribution of silicon dioxide in various environmental compartments to understand ecosystem processes and assess the impact of human activities on the environment.
EINECS 240-008-3 refers to Benzenesulphonic acid, a chemical compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring with a sulfonic acid group (-SO₃H) attached, making it a versatile compound in various chemical applications. This compound is commonly used in the production of detergents, dyes, and other industrial chemicals due to its ability to enhance solubility and reactivity.
- Nucleophilic Substitution: The sulfonic acid group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.
- Esterification: It can react with alcohols to form sulfonate esters, which are useful in organic synthesis.
- Neutralization: The acidic hydrogen of the sulfonic group can react with bases to form salts, which are often more soluble in water.
These reactions highlight the compound's utility in synthesizing a variety of chemical products.
Benzenesulphonic acid exhibits some biological activity, primarily related to its role as a surfactant and its interaction with biological membranes. It has been studied for its potential antimicrobial properties, although specific mechanisms of action are still under investigation. Additionally, its derivatives may show varying degrees of toxicity and biological effects depending on their structure and concentration.
Benzenesulphonic acid can be synthesized through several methods:
- Sulfonation of Benzene: The most common method involves the reaction of benzene with sulfur trioxide or oleum (a mixture of sulfur trioxide and sulfuric acid) under controlled conditions. This process introduces the sulfonic group into the benzene ring.
- Oxidation of Benzenesulfonyl Chloride: Another method includes oxidizing benzenesulfonyl chloride using oxidizing agents to produce benzenesulphonic acid.
These synthesis methods allow for the production of benzenesulphonic acid on both laboratory and industrial scales.
Benzenesulphonic acid is utilized in various applications:
- Detergent Manufacturing: It serves as a key ingredient in the formulation of synthetic detergents due to its surfactant properties.
- Dye Production: The compound is used in dye chemistry, particularly in the synthesis of azo dyes.
- Chemical Intermediate: It acts as an intermediate in the production of pharmaceuticals and agrochemicals.
- Water Treatment: Its salts are employed in water treatment processes as flocculants.
These applications underscore its importance across multiple industries.
Research on benzenesulphonic acid interactions focuses on its behavior in biological systems and environmental contexts. Studies indicate that it can interact with proteins and membranes, potentially affecting cellular functions. Additionally, its interactions with other chemical substances can lead to complex formation or degradation products that may influence toxicity and environmental persistence.
Similar Compounds
Several compounds share structural similarities with benzenesulphonic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Toluene-4-sulfonic acid | Methyl group on benzene | Used as a reagent in organic synthesis |
| Naphthalene-1-sulfonic acid | Naphthalene backbone | More complex structure; used in dye production |
| Phenol-sulfonic acid | Hydroxyl group present | Exhibits different acidity and reactivity |
Benzenesulphonic acid is unique due to its specific applications in detergents and dyes, along with its straightforward synthesis compared to more complex sulfonic acids.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 9 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








